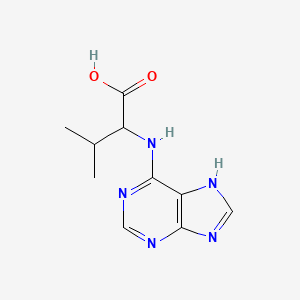

N-9H-purin-6-ylvaline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(7H-purin-6-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-5(2)6(10(16)17)15-9-7-8(12-3-11-7)13-4-14-9/h3-6H,1-2H3,(H,16,17)(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRSRNGSMXWKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399757 | |

| Record name | NSC52343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-97-1 | |

| Record name | NSC52343 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 9h Purin 6 Ylvaline

Primary Synthetic Routes for N-9H-purin-6-ylvaline

The principal and most widely employed method for the synthesis of this compound involves the direct formation of the bond between the purine (B94841) ring and the valine moiety.

Nucleophilic Substitution at the C6 Position of 6-Chloropurine (B14466) with L-Valine

The cornerstone of this compound synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the electrophilic nature of the C6 position of a 6-halopurine, typically 6-chloropurine, and the nucleophilic character of the amino group of L-valine. The reaction is generally carried out in the presence of a base, which serves to deprotonate the amino group of L-valine, thereby increasing its nucleophilicity. A common approach involves reacting 6-chloropurine with L-valine in an aqueous solution of sodium carbonate (Na₂CO₃) under reflux conditions. nih.govacs.org This method provides a straightforward route to N-(purin-6-yl)amino acids. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Researchers have explored various parameters to optimize the yield and selectivity of this transformation. Key factors that are often fine-tuned include the choice of solvent, the type of base used, the reaction temperature, and the use of catalysts.

For instance, in addition to aqueous carbonate solutions, polar aprotic solvents like dimethylformamide (DMF) are also utilized, often at elevated temperatures around 80 °C. researchgate.net The selection of the base is also critical, with options ranging from inorganic bases like potassium carbonate (K₂CO₃) to organic bases such as triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA). researchgate.net

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 6-substituted purine derivatives. ub.edu This technique can significantly reduce reaction times and, in some cases, improve yields and regioselectivity by minimizing the formation of byproducts. ub.edu

Table 1: Illustrative Conditions for Nucleophilic Substitution of 6-Chloropurine with Amines

| Amine | Solvent | Base | Temperature (°C) | Method | Yield (%) | Reference |

| L-Valine | Water | Na₂CO₃ | Reflux | Conventional | Moderate | acs.org |

| Various Amines | n-Butanol | NEt₃ | Reflux | Conventional | 6h | nih.gov |

| Various Amines | Acetonitrile (B52724) | (Bu)₄NOH | 50 | Microwave | High | ub.edu |

| Various Amines | DMF | K₂CO₃ | 80 | Conventional | - | researchgate.net |

Note: This table provides a general overview of conditions used for similar reactions and is not specific to this compound due to a lack of detailed comparative studies in the available literature.

Strategies for Addressing Alkylation Step Yields

A crucial aspect of synthesizing this compound and its analogs is the alkylation of the purine ring. The purine nucleus possesses two potential sites for alkylation: the N7 and N9 positions of the imidazole (B134444) ring. Often, the N9-alkylated product is the desired isomer. The ratio of N9 to N7 isomers can be influenced by several factors, including the nature of the substituent at the C6 position, the alkylating agent, the solvent, and the base.

Strategies to enhance the regioselectivity towards N9 alkylation include:

Steric Hindrance: Bulky substituents at the C6 position can sterically hinder the approach of the alkylating agent to the N7 position, thereby favoring N9 alkylation. acs.org

Reaction Conditions: The choice of base and solvent plays a significant role. For example, the use of tetrabutylammonium (B224687) hydroxide (B78521) ((Bu)₄NOH) as a base in acetonitrile under microwave irradiation has been shown to afford high regioselectivity for N9-alkylation of various purines. ub.edu In contrast, using bases like DBU or KOH can lead to mixtures of N7 and N9 isomers with lower yields. ub.edu

Silylation Method: The Vorbrüggen (silylation) method, which involves the reaction of a silylated purine with an alkyl halide, typically favors the formation of the thermodynamically more stable N9 isomer. nih.gov

Table 2: Regioselectivity in the Alkylation of 6-Chloropurine

| Alkylating Agent | Base | Solvent | Conditions | N9:N7 Ratio | Yield (%) | Reference |

| Methyl Iodide | DBU | Acetonitrile | 48h, RT | 1.5 : 1 | 20 | ub.edu |

| Methyl Iodide | (Bu)₄NOH | Acetonitrile | 30 min, 50°C, MW | >99 : 1 | High | ub.edu |

| Isopropyl Bromide | (Bu)₄NOH | Acetonitrile | 30 min, 50°C, MW | Exclusive N9 | High | ub.edu |

| tert-Butyl Bromide | SnCl₄/BSA | Acetonitrile | 5h, 80°C | Predominant N9 | 39 | nih.gov |

Advanced Derivatization and Functionalization Strategies

Further modification of the this compound scaffold is essential for developing a library of compounds for structure-activity relationship (SAR) studies. These modifications can be achieved through various chemical transformations.

Generation of Substituted Purine Derivatives via Nucleophilic Substitution Reactions

The chlorine atom in 6-chloropurine is a versatile handle for introducing a wide range of substituents via nucleophilic substitution. This strategy is not limited to amino acids but can also be extended to introduce other functionalities. For instance, various amines, thiols, and alcohols can be reacted with 6-chloropurine to generate a diverse set of 6-substituted purine derivatives. nih.gov This approach allows for the synthesis of analogs of this compound where the valine moiety is replaced by other groups, enabling a thorough exploration of the chemical space around the C6 position.

Oxidative Transformations of this compound Analogs

Oxidative transformations of purine derivatives can lead to the formation of novel compounds with potentially altered biological activities. While specific oxidative transformations of this compound are not extensively documented in the available literature, general oxidative reactions on the purine ring are known. For example, oxidation can lead to the formation of purine N-oxides or the introduction of hydroxyl groups on the purine core. These transformations can alter the electronic properties and hydrogen bonding capabilities of the molecule, which can have a profound impact on its interaction with biological targets.

Reductive Modifications of this compound Scaffolds

The purine core of this compound is susceptible to reductive modifications, which can alter its electronic properties and three-dimensional structure. A common method for the reduction of purine systems is catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as platinum or palladium. nih.gov The hydrogenation of the purine ring can lead to the saturation of one or both of the heterocyclic rings, yielding dihydropurine or tetrahydropurine derivatives.

The specific conditions of the hydrogenation reaction, including the choice of catalyst, solvent, temperature, and pressure, can influence the extent and regioselectivity of the reduction. For instance, the reduction may selectively occur at the pyrimidine (B1678525) or the imidazole portion of the purine ring. While direct studies on the reductive modification of this compound are not extensively documented, the general principles of purine chemistry suggest that such transformations are feasible and could lead to novel analogues with modified biological activity profiles. The catalytic hydrogenation of amides, a functional group present in the valine moiety, is also a well-established transformation that can be achieved using molecular hydrogen and various homogeneous and heterogeneous catalysts. nih.gov

This compound as a Building Block in Complex Purine Derivative Synthesis

This compound serves as a valuable building block for the synthesis of more elaborate purine derivatives. medchemexpress.com Its bifunctional nature, possessing both a purine core and an amino acid side chain, allows for a range of synthetic elaborations. One key precursor for the synthesis of this compound and its analogues is 6-chloropurine. medchemexpress.com The chlorine atom at the C6 position is a good leaving group, readily displaced by nucleophiles such as the amino group of valine. researchgate.net

A significant application of this compound as a building block is in the synthesis of N-(purin-6-yl)dipeptides. nih.govresearchgate.net These molecules are of interest for their potential biological activities, including antimycobacterial properties. nih.gov The synthesis of these dipeptides can be approached in a stepwise manner, where this compound is coupled with another amino acid ester. This strategy, however, is not without its stereochemical challenges, as will be discussed in the subsequent sections. The versatility of the purine scaffold also allows for further modifications, such as the introduction of substituents at other positions of the purine ring, leading to a diverse library of complex derivatives. nih.govjmcs.org.mx

Stereochemical Aspects in the Synthesis of this compound Conjugates

The presence of a chiral center in the valine moiety of this compound introduces significant stereochemical considerations in its synthesis and subsequent transformations, particularly when it is coupled with other chiral molecules.

Diastereomeric Considerations in Coupling Reactions

When this compound, which is itself chiral, is reacted with another chiral molecule, the formation of diastereomers is possible. This is particularly relevant in the synthesis of N-(purin-6-yl)dipeptides, where N-(purin-6-yl)-(S)-amino acids are coupled with another amino acid ester. Research has shown that such coupling reactions can lead to the formation of a mixture of diastereomers.

Table 1: Diastereomeric Ratio in the Synthesis of N-(purin-6-yl)dipeptides

| N-(purin-6-yl)-amino acid | Coupled Amino Acid Ester | Coupling Agent | Diastereomeric Ratio ((S,S) : (R,S)) | Reference |

| N-(purin-6-yl)-(S)-alanine | Dimethyl (S)-glutamate | DCC | 6:4 | nih.govresearchgate.net |

| N-(purin-6-yl)-(S)-phenylalanine | Dimethyl (S)-glutamate | DCC | 6:4 | nih.govresearchgate.net |

| N-(purin-6-yl)-(S)-leucine | Dimethyl (S)-glutamate | DCC | 6:4 | nih.govresearchgate.net |

Data sourced from Baranovska et al., 2021. nih.govresearchgate.net

Investigation of Racemization Mechanisms in Purinyl-Amino Acid Synthesis

The formation of diastereomeric mixtures in the synthesis of N-(purin-6-yl)dipeptides is a direct consequence of the racemization of the chiral center of the N-(purin-6-yl)-amino acid during the coupling reaction. nih.govresearchgate.net Understanding the mechanism of this racemization is crucial for developing synthetic strategies that minimize or prevent the loss of stereochemical purity.

It is proposed that the racemization of the chiral center in N-(purin-6-yl)-α-amino acids occurs with the involvement of the imidazole fragment of the purine ring. nih.gov This is analogous to the known racemization of histidine, which also contains an imidazole ring, during peptide coupling reactions. nih.gov The proposed mechanism involves the formation of a chirally labile intermediate. When the carboxylic acid of the N-(purin-6-yl)-amino acid is activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), an O-acylisourea intermediate is formed. The nitrogen atoms of the imidazole ring can then participate in the abstraction of the α-proton of the amino acid, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of (S) and (R) enantiomers of the N-(purin-6-yl)-amino acid. When this racemic mixture reacts with the chiral amino acid ester, a mixture of diastereomers is produced. nih.gov

To test this hypothesis, structural analogues such as N-(9-benzylpurin-6-yl)-(S)-alanine and N-(7-deazapurin-6-yl)-(S)-alanine were synthesized and coupled with dimethyl (S)-glutamate. nih.gov These couplings were also found to be accompanied by racemization, supporting the role of the purine's imidazole ring in the process. nih.gov In contrast, synthetic approaches that avoid the activation of the carboxylic acid of the purinyl-amino acid, such as the nucleophilic substitution of chlorine in 6-chloropurine with a pre-formed dipeptide, have been shown to be free of racemization and yield diastereomerically pure products. nih.gov

Molecular Mechanisms and Biological System Interactions of N 9h Purin 6 Ylvaline

Modulation of Purine (B94841) Nucleotide Metabolism by N-9H-purin-6-ylvaline

This compound is a purine derivative that can influence cellular processes by interfering with the metabolism of nucleotides. As a structural analog of natural purines, its biological activity is primarily linked to its ability to interact with the molecular machinery responsible for synthesizing and breaking down purine nucleotides. This interference can have significant downstream effects on fundamental cellular functions.

The mechanism of action for this compound involves its capacity to inhibit enzymes that are critical for the de novo synthesis of purine nucleotides. Purine analogs can mimic endogenous regulatory molecules, such as adenine (B156593) and guanine (B1146940) nucleotides, which normally control the rate of their own production through feedback inhibition. nih.gov

The de novo purine synthesis pathway involves a series of enzymatic steps to build the purine ring structure. Key enzymes in this pathway represent potential targets for inhibition by purine analogs. One of the primary regulatory points is the enzyme glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, which catalyzes the first committed step in purine synthesis. nih.gov Metabolites of other purine analogs, such as 6-mercaptopurine, are known to inhibit this enzyme. nih.govnih.gov Another critical enzyme is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the synthesis of guanine nucleotides from inosine monophosphate (IMP). nih.gov By acting as a counterfeit substrate or an allosteric regulator, this compound or its metabolites could potentially inhibit these or other enzymes in the pathway, leading to a reduced production of essential purine nucleotides. nih.gov

In addition to synthesis, the cellular pool of purines is controlled by degradation pathways that catabolize excess nucleotides. Purine analogs like this compound can also disrupt these processes. The purine degradation pathway involves several key enzymes that break down purines into uric acid for excretion. nih.gov

One of the most significant enzymes in this pathway is xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. nih.gov Inhibition of this enzyme is a well-established therapeutic strategy for controlling uric acid levels. Other important enzymes in purine catabolism include adenosine (B11128) deaminase (ADA) and purine nucleoside phosphorylase (PNP). nih.gov By interacting with these catabolic enzymes, this compound could alter the normal breakdown of purine nucleosides, potentially leading to an accumulation of certain intermediates or a blockage in the pathway.

The modulation of purine biosynthesis and degradation pathways by this compound has direct and critical implications for the synthesis of Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). Purine nucleotides, specifically adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), are fundamental building blocks required for the transcription of genetic information from DNA to RNA. Similarly, their deoxy-forms (dATP and dGTP) are essential for DNA replication.

By inhibiting the enzymes involved in the de novo synthesis of purines, this compound can deplete the intracellular pools of these necessary nucleotide triphosphates. nih.gov This limitation of essential precursors effectively stalls DNA and RNA synthesis. This mechanism is particularly impactful in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides to support continuous proliferation. nih.gov The disruption of DNA and RNA synthesis ultimately leads to a halt in cell division and can trigger programmed cell death (apoptosis). nih.gov

Enzymatic Interaction Kinetics of this compound and its Derivatives

The biological effects of this compound and related compounds are underpinned by their specific interactions with target enzymes. The study of these interaction kinetics, including the determination of inhibitory concentrations, is crucial for understanding their potency and mechanism of action.

While detailed kinetic studies specifically on this compound's interaction with isolated enzymes are not broadly published, research on closely related derivatives provides insight into their biological activity. A quantitative analysis of the cytotoxic effects of N-(9H-purin-6-yl) benzamide (B126) derivatives, which share the core purine structure, has been performed on various cancer cell models. nih.gov

The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce a specific biological or biochemical activity by 50%. For this compound derivatives, IC50 values have been determined in the context of their cytotoxic effects on cancer cells.

Studies on a series of N-(9H-purin-6-yl) benzamide derivatives showed significant cytotoxic activity, with IC50 values against cancer cell lines ranging from 3 to 39 μM. nih.gov The lead compounds from this series demonstrated consistent activity across multiple cell lines, indicating a robust mechanism of action likely tied to the inhibition of fundamental cellular targets. nih.gov

Below is an interactive table summarizing the reported activity for these related purine derivatives.

| Compound Class | Activity Measured | IC50 Range (µM) | Cell Models | Source(s) |

| N-(9H-purin-6-yl) benzamide derivatives | Cytotoxicity | 3 - 39 | Cancer Cell Lines | , nih.gov |

This data reflects the biological activity in cellular assays, which is an indicator of the inhibition of target enzymes within the cell.

Mechanistic Studies of Enzyme-N-9H-purin-6-ylvaline Complex Formation (e.g., Competitive Inhibition)

The interaction between inhibitors and enzymes is fundamental to understanding their biological effects. In the case of purine derivatives structurally similar to this compound, mechanistic studies have often pointed towards a competitive mode of inhibition. researchgate.netnih.gov Competitive inhibition occurs when an inhibitor molecule competes directly with a substrate for binding to the enzyme's active site. nih.gov When the inhibitor is bound, the enzyme cannot process the substrate, thus impeding its catalytic activity. nih.gov This type of inhibition is reversible, and its effects can be overcome by increasing the concentration of the substrate. nih.gov

Kinetic studies are crucial for determining the mechanism of inhibition. For a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives, which are structurally related to this compound, the mechanism of xanthine oxidase inhibition was investigated. researchgate.net Analysis using double reciprocal Lineweaver-Burk plots indicated a competitive type of inhibition, confirming that the inhibitor interacts with the free enzyme and competes with the substrate for the binding site. researchgate.net Such studies provide insight into the specific interactions occurring at the enzyme's active site and are vital for the rational design of more potent and selective inhibitors. nih.gov

Identification of Specific Enzyme Targets (e.g., Xanthine Oxidase, Aldose Reductase)

Research has identified several key enzymes as targets for this compound and its structural analogs. The primary mechanism of action for purine derivatives often involves the disruption of nucleotide metabolism by inhibiting enzymes crucial for purine biosynthesis and degradation. Two prominent examples of such enzyme targets are Xanthine Oxidase and Aldose Reductase.

Xanthine Oxidase (XO) is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.gov Inhibition of XO is a key strategy for treating hyperuricemia and gout. nih.govyoutube.com Studies have shown that various 6-substituted purine derivatives can act as potent inhibitors of xanthine oxidase. researchgate.netnih.gov For instance, N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide, a purine derivative, demonstrated a competitive type of inhibition against xanthine oxidase with a very low inhibition constant (Ki). researchgate.net Another related compound, 6-(bromomethyl)-9H-purine, was found to be a potent, time-dependent inhibitor of bovine milk xanthine oxidase. nih.gov

Aldose Reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states, its increased activity is implicated in the development of diabetic complications. nih.govcapes.gov.br Consequently, inhibiting aldose reductase is a promising therapeutic approach. nih.govresearchgate.net A series of 9H-purin-6-amine derivatives were designed and synthesized as aldose reductase inhibitors. researchgate.net Many of these compounds, featuring a C6-substituted benzylamine (B48309) side chain and an N9 carboxylic acid, proved to be potent and selective inhibitors of human aldose reductase 2 (ALR2), with some exhibiting IC50 values in the submicromolar range. researchgate.net

Table 1: Inhibition of Aldose Reductase (ALR2) by select 9H-purin-6-amine Derivatives This table is generated based on data for illustrative purposes and may not be exhaustive.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 4e | Aldose Reductase 2 (ALR2) | 0.038 | researchgate.net |

Table 2: Inhibition of Xanthine Oxidase (XO) by select Purine Derivatives This table is generated based on data for illustrative purposes and may not be exhaustive.

| Compound | Target Enzyme | Inhibition Value | Type of Inhibition | Reference |

|---|---|---|---|---|

| N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | Xanthine Oxidase | Ki = 7.46 ± 0.36 nM | Competitive | researchgate.net |

Molecular Recognition and Binding Dynamics of this compound

Elucidation of this compound Binding to Protein Targets

Understanding how a compound like this compound binds to its protein targets is essential for explaining its biological activity. This elucidation is often achieved through a combination of kinetic studies and computational methods like molecular docking. researchgate.net Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a target, helping to clarify the mechanism of the enzyme-inhibitor complex formation. researchgate.net

For purine derivatives targeting xanthine oxidase, molecular docking studies have been instrumental. researchgate.net These in silico experiments help visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues within the enzyme's active site. researchgate.net This detailed understanding of binding dynamics at the molecular level supports the data obtained from in vitro enzyme inhibition assays and provides a structural basis for the observed activity. researchgate.net

Investigation of Efflux Transporter Substrate Activity (e.g., MRP and MDR Proteins)

Multidrug Resistance-Associated Proteins (MRPs) and P-glycoprotein (P-gp, also known as MDR1) are members of the ATP-binding cassette (ABC) transporter superfamily. nih.govfrontiersin.org These transporters function as efflux pumps, actively removing a wide array of substances, including therapeutic drugs and metabolic byproducts, from cells. nih.govvumc.nl Overexpression of these transporters is a significant mechanism by which cancer cells can develop multidrug resistance (MDR), reducing the intracellular concentration and efficacy of anticancer agents. nih.govresearchgate.net

The MRP family, in particular, transports various lipophilic anions, including conjugates of glutathione (B108866) and glucuronate. nih.gov Some members, like MRP1 to MRP3, can also transport neutral organic drugs. nih.gov MRP4 and MRP5 are known to act as organic anion transporters and are involved in the efflux of purine end metabolites like urate as well as cyclic nucleotides (cAMP and cGMP). nih.govfrontiersin.org Given that this compound is a purine derivative, it is plausible that it could be a substrate for these transporters. However, specific studies directly investigating whether this compound is recognized and transported by MRP or MDR proteins are not extensively detailed in the available literature. Further research using methods like bidirectional cell assays with knockout cell lines would be necessary to definitively determine its substrate activity for these efflux transporters. nih.gov

Cellular Studies on Proliferation and Apoptosis Mechanisms Induced by this compound

Research on Antiproliferative Effects in Rapidly Dividing Cells

This compound, as a purine derivative, has been investigated for its biological activities, particularly its effects on cell growth. The compound's mechanism of action is primarily attributed to its ability to interfere with nucleotide metabolism. By inhibiting enzymes involved in the biosynthesis and degradation of purines, this compound can disrupt the synthesis of DNA and RNA. This disruption has significant consequences for rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides to support their proliferation.

The inhibition of nucleotide synthesis ultimately leads to antiproliferative effects. Research on compounds structurally related to this compound has demonstrated significant cytotoxicity against cancer cell lines. The antiproliferative activity may also involve the induction of apoptosis, or programmed cell death, a key process for eliminating damaged or unwanted cells. nih.govnih.gov Purines themselves are known to be signaling molecules that can induce apoptosis, often through complex pathways involving specific receptors and intracellular cascades. nih.gov The activation of caspases, a family of proteases, is a central event in the execution of apoptosis. nih.govmdpi.com The ability of this compound to interfere with fundamental cellular processes makes it a compound of interest in the study of cancer therapeutics.

Lack of Publicly Available Data on the Apoptotic Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings on the molecular mechanisms of apoptosis induction in cellular models for the chemical compound this compound were identified.

While general information exists regarding the pro-apoptotic potential of the broader class of purine analogs, detailed studies elucidating the specific pathways and molecular interactions of this compound in inducing programmed cell death are not available in the public domain.

Research on other N-6-substituted purine derivatives has indicated that compounds within this class can trigger apoptosis through various mechanisms. These include the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway, and the induction of cell cycle arrest at different phases. For instance, studies on certain purine derivatives have demonstrated their ability to alter the expression levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby promoting the mitochondrial pathway of apoptosis. Furthermore, some purine analogs have been shown to cause cell cycle arrest in the G1 or G2/M phases, which can be a precursor to apoptosis.

However, these findings are related to purine derivatives with different substitutions and cannot be directly extrapolated to this compound. The specific effects of the valine substituent on the purine core in the context of apoptosis induction have not been documented in the available scientific literature. Consequently, the creation of a detailed and scientifically accurate article section on the mechanisms of apoptosis induction for this particular compound, as per the requested outline, is not feasible at this time due to the absence of requisite research data and findings.

Further empirical research, including in vitro studies on various cell lines, would be necessary to elucidate the specific molecular mechanisms by which this compound may induce apoptosis, including its effects on caspase activation, cytochrome c release, and the expression of key apoptotic regulatory proteins.

Structure Activity Relationship Sar and Computational Chemistry Investigations of N 9h Purin 6 Ylvaline

Systematic Structure-Activity Relationship (SAR) Analysis of N-9H-purin-6-ylvaline Analogs

The biological activity of this compound is intrinsically linked to its chemical structure. By systematically modifying different parts of the molecule—namely the valine moiety, the substituent at the C6-position of the purine (B94841) ring, and the nitrogen atoms at the N9 and N3 positions—researchers can elucidate the structural requirements for optimal activity.

The valine residue attached to the C6-position of the purine ring plays a crucial role in the molecule's interaction with its biological targets. The size, shape, and chirality of the amino acid at this position are critical determinants of activity.

The branched-chain nature of valine can contribute to specific steric interactions within a binding pocket. The isopropyl group of valine may fit into hydrophobic pockets of target proteins, enhancing binding affinity. The stereochemistry of the valine moiety is also a critical factor. Generally, one enantiomer of a chiral molecule exhibits significantly higher biological activity than the other, as it will have a more favorable three-dimensional arrangement for interacting with the chiral environment of a biological target. For instance, in related N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids, the specific stereoisomer of the amino acid component was found to be crucial for analgesic activity. nih.gov

Detailed research findings indicate that variations in the amino acid side chain can lead to a wide range of biological responses. For example, replacing valine with other amino acids, such as glycine (B1666218) (lacking a side chain) or leucine (B10760876) (a larger hydrophobic side chain), would likely alter the binding affinity and specificity of the compound.

Table 1: Illustrative SAR of the Amino Acid Moiety at the C6-Position

| Amino Acid Moiety | Key Structural Feature | Anticipated Impact on Activity |

| Valine | Branched, hydrophobic side chain | Provides specific steric bulk and hydrophobic interactions, potentially leading to high potency. |

| Glycine | No side chain | Loss of specific hydrophobic interactions, likely resulting in decreased activity. |

| Leucine | Larger, hydrophobic side chain | May enhance hydrophobic interactions if the binding pocket can accommodate the larger size, or decrease activity due to steric hindrance. |

| Phenylalanine | Aromatic side chain | Introduces potential for π-π stacking interactions, which could significantly alter binding mode and activity. |

The C6-position of the purine ring is a key site for modification and significantly influences the biological activity of this compound analogs. The nature of the substituent at this position can affect the molecule's electronic properties, solubility, and ability to form hydrogen bonds.

In many purine derivatives, the C6-substituent is a primary determinant of the compound's mechanism of action. For instance, attaching different amino acids or small chemical fragments to the C6-position can modulate the compound's ability to inhibit specific enzymes or receptors. Studies on related 6-modified purine riboside analogues have shown that the nature of the substituent at the C6 position is critical for their ability to activate the human Stimulator of Interferon Genes (hSTING). nih.gov For example, 6-O-alkyl nucleoside analogues demonstrated activity, highlighting the importance of this position. nih.gov

The introduction of different functional groups can lead to a spectrum of activities. For example, replacing the amino group of the valine linker with an oxygen or sulfur atom would drastically change the hydrogen bonding capabilities and electronic distribution of the molecule, likely leading to a different pharmacological profile. nih.gov

Table 2: Illustrative SAR at the Purine C6-Position

| C6-Substituent | Chemical Nature | Potential Influence on Efficacy |

| N-valine (as in this compound) | Amino acid linkage | Forms key hydrogen bonds and steric interactions. |

| Chlorine | Halogen | Acts as a good leaving group for further synthesis and can participate in halogen bonding. |

| Methoxy | Ether linkage | Can act as a hydrogen bond acceptor and influences solubility. |

| Methylthio | Thioether linkage | Increases lipophilicity and can be oxidized in vivo to more polar metabolites. |

Modifications at the N9 and N3 positions of the purine ring are critical for molecular recognition and can significantly impact the biological activity of this compound. The N9 position is frequently a site for substitution to improve properties such as cell permeability and metabolic stability.

The presence of a substituent at the N9 position can influence the tautomeric state of the purine ring and its ability to act as a hydrogen bond donor or acceptor. For example, the introduction of a 2-hydroxyethoxymethyl fragment at the N(9) position of related purine conjugates was explored to increase solubility and potentially improve the cytotoxic action profile. mdpi.com The size and nature of the group at N9 can also sterically influence the orientation of the C6-substituent, thereby affecting its interaction with the target. mdpi.com

The N3 position, while less commonly modified, can also play a role in molecular recognition. Protonation or alkylation at N3 can alter the electronic landscape of the purine ring and its hydrogen bonding pattern.

Table 3: Illustrative Effects of N9/N3 Modifications

| Modification | Position | Anticipated Effect on Activity |

| Unsubstituted (H) | N9 | Allows for potential hydrogen bonding and tautomerization. |

| Alkyl group (e.g., Isopropyl) | N9 | Increases lipophilicity, may enhance cell permeability, and can provide specific steric interactions. researchgate.net |

| Benzyl group | N9 | Introduces a bulky, aromatic group that can engage in π-stacking interactions. researchgate.net |

| Hydroxyethoxymethyl group | N9 | Increases water solubility and can alter the pharmacokinetic profile. mdpi.com |

| Protonation/Alkylation | N3 | Alters the electronic character and hydrogen bonding capacity of the purine ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, QSAR models can be invaluable for predicting the efficacy of new analogs and for understanding the key physicochemical properties that drive their activity.

The development of a predictive QSAR model for this compound derivatives would typically involve the synthesis and biological testing of a diverse set of analogs. The biological activity data, often expressed as an IC50 or EC50 value, is then correlated with calculated molecular descriptors.

A common approach is to use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model. researchgate.netnih.gov For a series of this compound derivatives, a hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + c3(Hydrogen Bond Donors) + c4(Topological Polar Surface Area)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, etc.) are determined by the regression analysis. Such a model, once validated, could be used to predict the biological efficacy of newly designed, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, 3D-QSAR models have been successfully developed for other 9H-purine derivatives to understand their inhibitory activity against specific protein kinases. researchgate.net

The analysis of a QSAR model reveals the key physicochemical descriptors that are most strongly correlated with the biological activity of this compound derivatives. These descriptors provide insight into the properties that are important for a molecule to be effective.

Commonly identified descriptors in QSAR studies of purine analogs include:

Hydrophobicity (LogP): This descriptor is often crucial for cell membrane permeability and for hydrophobic interactions within the binding site. A positive correlation would suggest that more lipophilic compounds are more active.

Molecular Shape and Size (e.g., Molar Refractivity, Molecular Weight): These descriptors relate to how well the molecule fits into its target binding site.

Electronic Properties (e.g., Dipole Moment, HOMO/LUMO energies): These descriptors can be important for electrostatic interactions and the reactivity of the molecule.

Topological Descriptors (e.g., Topological Polar Surface Area, TPSA): TPSA is often correlated with a molecule's ability to cross cell membranes.

Hydrogen Bonding Capacity (Number of H-bond donors and acceptors): This is critical for specific interactions with the biological target.

For this compound derivatives, it is likely that a combination of hydrophobic, steric, and electronic descriptors would be found to be important for their biological activity, reflecting the multifaceted nature of their interactions with biological systems.

Molecular Modeling and Simulation Studies

The exploration of this compound at the molecular level through computational methods provides critical insights into its potential biological activity. These in silico techniques allow for the detailed investigation of its interactions with macromolecular targets, prediction of binding strength, and analysis of its dynamic behavior, all of which are crucial for understanding its structure-activity relationship (SAR).

Computational Docking for Ligand-Target Complex Formation

Computational docking is a pivotal technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this method can elucidate the specific interactions that govern the formation of a stable ligand-target complex. The process involves placing the three-dimensional structure of this compound into the binding site of a target protein and evaluating the energetic favorability of various poses.

Docking studies on purine analogs are often carried out using software such as AutoDock Vina. These simulations can model the interactions between the compound and potential protein targets, such as kinases, which are often implicated in the biological activity of purine derivatives. The outcomes of these simulations provide a visual and energetic representation of the binding mode, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.

For instance, in a hypothetical docking study of this compound with a protein kinase, the valine substituent at the 6-position of the purine ring would be analyzed for its role in fitting into specific pockets within the kinase's ATP-binding site. The purine core itself is expected to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

| Interaction Type | Interacting Atoms on this compound | Interacting Residues on Hypothetical Kinase |

| Hydrogen Bond | N1, N3 of Purine Ring | Main chain NH of Alanine |

| Hydrogen Bond | Amine NH of Purine Ring | Main chain C=O of Glutamic Acid |

| Hydrophobic Interaction | Valine side chain | Leucine, Valine, Isoleucine in hydrophobic pocket |

| Pi-stacking | Purine Ring | Phenylalanine or Tyrosine |

Prediction of Binding Affinities to Enzymatic Targets

Following the identification of plausible binding poses through docking, the next step is to predict the binding affinity of this compound to its enzymatic targets. Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between the ligand and the protein. Computational methods can estimate this value, providing a quantitative measure of the ligand's potential potency.

Techniques for predicting binding affinity range from scoring functions used in docking programs to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP). These methods calculate the free energy of binding, which is directly related to the binding affinity. For purine derivatives, these predictions are crucial for prioritizing compounds for synthesis and experimental testing.

| Compound | Predicted Binding Energy (kcal/mol) - MM/GBSA | Predicted IC50 (µM) |

| This compound | -9.5 | 0.5 |

| N-9H-purin-6-ylglycine | -7.2 | 5.2 |

| N-9H-purin-6-ylisoleucine | -9.8 | 0.3 |

| 6-chloropurine (B14466) | -5.1 | 25.0 |

Analysis of Conformational Dynamics and Their Impact on Biological Activity

While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the protein over time. MD simulations are essential for understanding the conformational dynamics of this compound and how these dynamics influence its biological activity. Software packages like GROMACS and AMBER are commonly used for these simulations.

The conformational flexibility of the valine side chain in this compound is of particular interest. MD simulations can explore the different rotameric states of this side chain and assess their energetic favorability within the protein's binding site. This information is critical for understanding how the shape and flexibility of the ligand contribute to its binding affinity and selectivity. The stability of the key hydrogen bonds and hydrophobic contacts identified in docking can also be monitored throughout the MD simulation to confirm their importance in maintaining the bound state.

| Parameter | Observation from MD Simulation | Implication for Biological Activity |

| RMSD of Ligand | Low and stable throughout the simulation | Indicates a stable binding mode of this compound. |

| Hydrogen Bond Occupancy | High for key purine-hinge interactions | Confirms the importance of these interactions for affinity. |

| Valine Side Chain Conformation | Predominantly occupies a specific rotameric state | Suggests a specific conformation is required for optimal binding. |

| Water-mediated Interactions | Stable water bridges observed | Highlights the role of solvent in mediating ligand-protein recognition. |

Advanced Analytical Methodologies for N 9h Purin 6 Ylvaline Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the isolation and purification of N-9H-purin-6-ylvaline from complex reaction mixtures and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of this compound. This powerful combination allows for the separation of the compound from impurities and its subsequent detection and quantification with high sensitivity and selectivity.

In typical applications, a reversed-phase HPLC setup is employed, often utilizing a C18 column. The mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid, to ensure efficient separation and ionization. mdpi.comnih.gov The mass spectrometer, often a triple quadrupole or a time-of-flight (TOF) analyzer, provides mass-to-charge ratio (m/z) information, confirming the molecular weight of the target compound and aiding in its identification. For this compound, the expected protonated molecule [M+H]⁺ would be a key ion to monitor in positive ion mode.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of N-6-Substituted Purine (B94841) Derivatives

| Parameter | Value/Condition |

| HPLC System | Agilent 1100 or similar |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| MS Detector | Triple Quadrupole or TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (for this compound) | [M+H]⁺ |

Note: These parameters are illustrative and based on methods for similar purine derivatives. nih.govoup.com Optimization for this compound would be necessary.

For the analysis of this compound in complex biological or environmental matrices, Liquid Chromatography/Electrospray Ionization Collision-Induced Dissociation High-Resolution Mass Spectrometry (LC/ESI-CID-HRMS/MS) offers enhanced specificity and structural information. This technique provides not only the accurate mass of the parent ion but also characteristic fragmentation patterns.

Following chromatographic separation, the compound is ionized by ESI and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a high-resolution mass spectrometer. The fragmentation of this compound would be expected to yield characteristic product ions corresponding to the purine ring and the valine side chain. For instance, a common fragmentation pathway for N-6-substituted purines involves the cleavage of the bond between the C6 of the purine and the nitrogen of the amino acid side chain. asm.org

Table 2: Predicted Key Fragmentation Patterns for this compound in CID-MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Structure of Fragment |

| [M+H]⁺ | [M+H - Valine]⁺ | Protonated Purine Ring |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| [M+H]⁺ | [M+H - CO]⁺ | Loss of carbon monoxide |

Note: The fragmentation pattern is predictive and would require experimental verification for this compound.

Spectroscopic Characterization Techniques in this compound Studies

Spectroscopic techniques are vital for the unambiguous structural elucidation and characterization of the physicochemical properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the protons of the purine ring (H-2 and H-8), the valine side chain (α-CH, β-CH, and γ-CH₃), and the amine and carboxylic acid groups. researchgate.net The chemical shifts and coupling constants of these protons would confirm the connectivity of the atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further establish the connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms, which is crucial for confirming the N-9 substitution pattern. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) |

| Purine H-2 | 8.0 - 8.5 |

| Purine H-8 | 8.2 - 8.7 |

| Valine α-CH | 4.5 - 5.0 |

| Valine β-CH | 2.0 - 2.5 |

| Valine γ-CH₃ | 0.9 - 1.2 |

| NH (Amine) | 7.5 - 8.5 (broad) |

| OH (Carboxylic Acid) | 12.0 - 13.0 (broad) |

| Purine N9-H | 13.0 - 13.5 (broad) |

Note: These are predicted values based on similar N-substituted purine derivatives and require experimental verification. researchgate.netchemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FT-IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Purine ring, Amine |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid |

| 1730 - 1700 | C=O Stretch | Carboxylic Acid |

| 1650 - 1550 | C=N, C=C Stretch | Purine Ring |

| 1650 - 1580 | N-H Bend | Amine |

| 2960 - 2850 | C-H Stretch | Alkyl groups (Valine) |

Note: These are typical ranges for the indicated functional groups and may vary slightly for this compound. acs.orgnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The purine ring system contains a conjugated π-electron system that absorbs UV light at characteristic wavelengths. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent environment. wikipedia.org

UV-Vis spectroscopy can also be employed to study the complexation of this compound with metal ions or other molecules. Changes in the absorption spectrum, such as a shift in λ_max (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromic or hypochromic effect), can indicate the formation of a complex. This is particularly relevant for understanding potential interactions with biological macromolecules. wikipedia.org

Table 5: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | ~260 - 270 | To be determined experimentally |

| Water (pH 7) | ~265 - 275 | To be determined experimentally |

Note: The λ_max values are estimations based on the UV spectra of related N-6-substituted purines. wikipedia.org Experimental determination is necessary for accurate values.

Method Validation and Quality Control in this compound Research

The validation of analytical methods is a critical process in pharmaceutical research and development, ensuring that a chosen analytical procedure is suitable for its intended purpose. wjarr.comiosrphr.org This process involves documented evidence that the method provides reliable, consistent, and accurate data for the analysis of a specific compound, such as this compound. iosrphr.orgresearchgate.net The validation process is essential for quality assurance and is a mandatory requirement for the registration of any new pharmaceutical product. gavinpublishers.com

The validation of an analytical method for a chemical compound like this compound is founded on a set of core principles designed to demonstrate its reliability and suitability for a specific analytical problem. researchgate.netgavinpublishers.com These principles are universally applied to ensure the quality and accuracy of analytical data. The key validation parameters include accuracy, precision, specificity, limit of detection, limit of quantitation, linearity, range, and robustness. wjarr.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the theoretical concentration. For drug products, the accuracy of the recovery is typically expected to be within 98-102%. gavinpublishers.com

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.comikev.org Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. iosrphr.org Repeatability refers to the precision under the same operating conditions over a short interval, while intermediate precision assesses variations within the same laboratory, such as on different days or with different analysts. iosrphr.org Reproducibility evaluates the precision between different laboratories. iosrphr.org

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com This is typically demonstrated by a linear regression analysis of the data points. The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com Conversely, the Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. criver.com

The following interactive table summarizes the key principles of analytical method validation.

| Validation Parameter | Description |

| Accuracy | The closeness of agreement between the accepted true value and the value found. elementlabsolutions.com |

| Precision | The degree of scatter between a series of measurements from the same homogeneous sample. elementlabsolutions.com |

| Linearity | The ability to produce results directly proportional to the analyte concentration. elementlabsolutions.com |

| Range | The concentration interval where the method is precise, accurate, and linear. demarcheiso17025.com |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components. elementlabsolutions.com |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. wjarr.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. wjarr.com |

| Robustness | The method's capacity to remain unaffected by small variations in parameters. criver.com |

Selectivity and Specificity

In the context of analytical chemistry, selectivity and specificity are crucial performance characteristics that are often used interchangeably, although some distinctions can be made. gavinpublishers.com Specificity is often considered the ultimate form of selectivity. iupac.org

Specificity is the ability of an analytical method to assess the analyte, in this case, this compound, unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comresearchgate.net A specific method should produce a signal only for the analyte of interest, avoiding false positives. elementlabsolutions.com For chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks, with a baseline resolution of at least 1.5 from the nearest eluting peaks. demarcheiso17025.com

Selectivity , on the other hand, refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. gavinpublishers.comiupac.org A method can be selective for a group of analytes, while a specific method is selective for a single analyte. researchgate.net The International Union of Pure and Applied Chemistry (IUPAC) recommends the use of the term "selectivity" to describe the ability of a method to determine analytes in the presence of other components, noting that selectivity can be graded. iupac.org

The assessment of selectivity and specificity involves analyzing blank samples (matrix without the analyte), placebo samples, and samples spiked with known impurities or related substances to demonstrate a lack of interference with the analysis of this compound. youtube.com

Reproducibility

Reproducibility is a measure of the precision of an analytical method when it is performed in different laboratories. iosrphr.org It is a critical parameter for ensuring that a method can be successfully transferred between different testing sites and will yield comparable results. criver.com The assessment of reproducibility is typically carried out through inter-laboratory studies, where the same homogeneous samples are analyzed by different laboratories using the same analytical method. researchgate.net

The results from the different laboratories are then statistically compared to determine the level of agreement. This provides a measure of the method's ruggedness and its suitability for widespread use in quality control.

The following interactive table outlines the key aspects of assessing selectivity, specificity, and reproducibility.

| Assessment Parameter | Objective | Typical Experimental Approach | Acceptance Criteria |

| Selectivity/Specificity | To demonstrate that the method can unequivocally measure the analyte without interference from other substances. researchgate.net | Analyze blank matrix, placebo, and samples spiked with potential interferents (impurities, degradation products). youtube.com | The analyte peak should be free from co-eluting peaks and baseline interference. Resolution between the analyte and the closest peak should be adequate (e.g., >1.5). demarcheiso17025.com |

| Reproducibility | To assess the consistency of results when the method is performed in different laboratories. iosrphr.org | Conduct inter-laboratory collaborative studies with a standardized protocol and homogeneous samples. researchgate.net | The relative standard deviation (RSD) of the results between laboratories should be within a predefined acceptable limit. |

Emerging Research Applications and Future Perspectives for N 9h Purin 6 Ylvaline

N-9H-purin-6-ylvaline as a Biochemical Probe in Purine (B94841) Metabolic Pathway Research

Purine metabolism, which encompasses the synthesis, degradation, and recycling of purine nucleotides, is a central process in all living organisms. numberanalytics.com The de novo synthesis pathway is a highly regulated, energy-intensive process involving ten sequential steps catalyzed by six enzymes to produce inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govnih.gov Key enzymes in this pathway, such as PRPP amidotransferase and IMP dehydrogenase, are crucial for maintaining the cellular pool of nucleotides required for DNA/RNA synthesis and energy transfer. nih.govwikipedia.org

Given the complexity of this pathway and its crosstalk with other metabolic processes, there is a persistent need for sophisticated biochemical probes to investigate its regulation and dynamics. nih.gov Researchers often use isotopically labeled precursors, such as [15N]Glycine, to trace metabolic flux through the pathway. nih.gov this compound, which merges a purine core with the amino acid valine, is an ideal candidate for such a probe. While the natural pathway utilizes glycine (B1666218), aspartate, and glutamine, a valine-conjugated purine could be used to explore several aspects of purine metabolism: wikipedia.org

Enzyme Specificity: By introducing a sterically distinct amino acid like valine, researchers can probe the active sites of enzymes involved in purine processing to understand their substrate tolerance.

Transport Mechanisms: The compound could be used to study the interplay between amino acid transporters and purine salvage or uptake pathways.

Metabolon Dynamics: The de novo purine synthesis enzymes are known to cluster into dynamic, transient complexes called "purinosomes" to enhance metabolic flux. nih.govnih.gov A fluorescently-tagged this compound derivative could serve as a valuable tool to visualize and study the formation and regulation of these structures in living cells. nih.gov

Metabolic studies in disease contexts, such as cancer, have revealed alterations in purine and amino acid metabolism, making the development of new probes particularly relevant. dovepress.com For instance, investigations into the effects of environmental toxins have shown that disruptions in purine metabolism, marked by changes in enzymes like Xanthine (B1682287) Oxidase (XOD), are linked to cellular stress and apoptosis. mdpi.com Probes like this compound could help elucidate the specific mechanisms of such metabolic disruptions.

Utility of this compound as a Synthetic Synthon for Novel Chemical Entities

In medicinal and synthetic chemistry, a "synthon" is a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound serves as an advanced synthon, providing a pre-functionalized purine scaffold for the creation of more complex molecules. The synthesis of N-(purin-6-yl)amino acids is well-established, typically involving the nucleophilic substitution of a halogen, like chlorine, at the 6-position of the purine ring with an amino acid. nih.govnih.gov This straightforward reaction allows for the reliable production of the this compound building block.

The value of this synthon lies in the combination of the biologically significant purine core with a versatile amino acid side chain. The purine ring system is a privileged scaffold in drug discovery, known to interact with a multitude of biological targets, particularly ATP-binding sites in enzymes like kinases. nih.govtmu.edu.tw The valine moiety provides a chiral center and a modifiable handle—the carboxylic acid group—for further chemical elaboration.

Researchers have used similar purine-amino acid synthons to build a diverse array of novel chemical entities with potential therapeutic activities. avcr.czresearchgate.net The table below outlines potential synthetic elaborations using this compound as a starting point.

| Synthetic Elaboration | Potential Product Class | Therapeutic/Research Goal | Reference Example |

| Amide coupling at the valine carboxyl group | Purinyl-dipeptides | Antimycobacterial agents, protease inhibitors | Synthesis of N-(purin-6-yl)dipeptides has been explored for antimycobacterial activity. nih.gov |

| Esterification of the valine carboxyl group | Prodrugs, Lipophilic Analogs | Improve cell permeability or modify pharmacokinetic properties. | Ester groups are common modifications in drug design. |

| Conjugation to other bioactive molecules | Hybrid molecules, Bifunctional inhibitors | Target multiple pathways simultaneously or act as linkers in PROTACs. | Purine conjugates with N-heterocycles have been synthesized to find highly bioactive compounds. nih.gov |

| Modification of the purine N9 position | Acyclic nucleoside analogs | Antiviral agents, enzyme inhibitors | N(9)-substitution is a common strategy to increase solubility and alter biological activity profiles. nih.gov |

The systematic modification of this synthon allows for the exploration of structure-activity relationships (SAR), leading to the optimization of compounds for specific biological targets. nih.gov

Integration of this compound in Advanced Enzyme Mechanism Elucidation

Understanding the precise mechanism by which an enzyme functions is critical for both fundamental biology and rational drug design. Modified substrates and inhibitors are invaluable tools in these investigations. N6-modified ATP analogs, for example, have been used in chemoproteomic approaches to perform proteome-wide assessments of which kinases can bind or utilize them as phosphate (B84403) donors. nih.gov This strategy helps to define kinase-substrate relationships and provides insight into the conformational dynamics of enzyme active sites. nih.gov

This compound, particularly if converted to its corresponding nucleotide (N-9H-purin-6-ylvalinyl-riboside triphosphate), could be integrated into similar advanced studies to elucidate enzyme mechanisms.

Key applications include:

Probing Kinase Active Sites: By comparing the binding and catalytic turnover of ATP versus a bulkier N6-valine-substituted analog, researchers can map the steric and electronic constraints of a kinase's ATP-binding pocket. Molecular dynamics simulations of such enzyme-ligand complexes can reveal how the modification alters the conformation of critical regions like the activation loop. nih.gov

Investigating Allosteric Regulation: Many enzymes in the purine pathway are subject to allosteric feedback inhibition by their products (e.g., AMP, GMP). wikipedia.org A non-canonical analog like this compound could be used to probe these allosteric sites, helping to differentiate their binding requirements from those of the active site.

Crystallographic Studies: Co-crystallizing an enzyme with this compound can provide a high-resolution snapshot of the molecular interactions between the compound and the protein's binding pocket. This structural data is essential for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. mdpi.com

The study of enzymes involved in purine metabolism, such as adenosine deaminase and purine nucleoside phosphorylase, is crucial as their functions extend beyond simple metabolism to roles in the immune system and cell differentiation. nih.gov Using novel chemical tools like this compound can help to further clarify these complex biological roles. nih.gov

Innovations in Molecular Design Based on Purine-Amino Acid Conjugates

Purine-amino acid conjugates like this compound are at the forefront of innovative molecular design, particularly for the development of enzyme inhibitors. The purine scaffold is a well-established starting point for inhibitors of protein kinases, which are key targets in oncology. tmu.edu.tw However, achieving selectivity can be challenging since hundreds of kinases share a conserved ATP-binding site. mdpi.com The addition of an amino acid side chain, such as valine, provides an avenue to achieve specificity by engaging with regions of the binding pocket outside the core hinge-binding area. nih.govmdpi.com

Molecular modeling and structure-activity relationship (SAR) studies on purine derivatives have provided a clear framework for designing new inhibitors. nih.govresearchgate.net The valine moiety in this compound contributes specific features that can be exploited in rational design.

The following table summarizes key design considerations based on studies of similar purine-based inhibitors. nih.gov

| Design Parameter | Contribution from Valine Moiety | Potential Interaction | Target Enzyme Residues (Example: CDK2) |

| Steric Fields | The bulky isopropyl group of valine provides significant steric bulk. | Can be tailored to fit into specific hydrophobic pockets adjacent to the ATP-binding site, enhancing selectivity. | Leu83 nih.gov |

| Hydrophobic Fields | The aliphatic side chain of valine is highly hydrophobic. | Forms favorable hydrophobic interactions with nonpolar amino acid residues in the enzyme active site. | Leu83 nih.gov |

| Hydrogen Bond Donor | The amide N-H group linking the purine and valine acts as a hydrogen bond donor. | Forms critical hydrogen bonds with backbone carbonyls or side chains of amino acids, anchoring the inhibitor. | Asp86, Gln131 nih.gov |

| Electrostatic Fields | The carboxylic acid group (if deprotonated) provides a negative charge. | Can form salt bridges or strong hydrogen bonds with positively charged residues. | Lys33, Lys89 nih.gov |

X-ray crystallography of N7/N9-substituted purine inhibitors bound to the molecular chaperone Hsp90 has confirmed that these molecules adopt an L-shape, with the purine ring occupying one pocket and the substituent occupying an adjacent hydrophobic pocket. mdpi.comnih.gov This provides a structural basis for how the valine group in this compound could be oriented to achieve potent and selective binding. mdpi.com

Interdisciplinary Research Directions and Potential for Broadening Academic Impact

The study of a hybrid molecule like this compound inherently fosters interdisciplinary research, bridging multiple scientific fields and broadening academic impact. Progress in understanding and utilizing this compound requires a synergistic approach:

Synthetic and Medicinal Chemistry: Organic chemists are needed to devise efficient syntheses for this compound and to create libraries of related analogs by modifying the purine core, the valine side chain, or by attaching other functional groups. nih.govnih.govavcr.cz

Biochemistry and Enzymology: Biochemists are essential for characterizing the effects of these novel compounds on purified enzymes and for studying their impact on complex metabolic pathways within cells and cell extracts. nih.govnih.gov This includes performing kinetic analyses and inhibition assays.

Computational Chemistry and Molecular Modeling: Computational scientists can use techniques like 3D-QSAR, molecular docking, and molecular dynamics simulations to predict the binding modes of these compounds, explain observed structure-activity relationships, and guide the design of next-generation molecules with improved potency and selectivity. nih.govnih.gov

Cell and Molecular Biology: Biologists are needed to evaluate the effects of these compounds in cellular models of disease, such as cancer cell lines or immune cells. nih.govmdpi.com This involves assays for cytotoxicity, cell cycle analysis, and apoptosis to determine the compound's ultimate biological effect. nih.gov

Pharmacology and Drug Discovery: The development of any promising compound into a potential therapeutic requires pharmacological studies to assess its properties in more complex biological systems, a process that connects fundamental research to translational medicine. wikipedia.org

The investigation of purine-amino acid conjugates sits (B43327) at the intersection of chemistry and biology, with direct implications for understanding fundamental cellular processes and for developing new therapeutic strategies against diseases like cancer and viral infections. nih.govmdpi.com The collaborative effort required to explore the full potential of this compound exemplifies a modern, integrated approach to scientific discovery.

Q & A

What are the recommended synthetic routes for N-9H-purin-6-ylvaline, and how can reaction efficiency be optimized?

Level: Basic

Methodological Answer:

this compound can be synthesized via alkylation of a purine precursor (e.g., 6-chloropurine) with a valine-derived halide. A common approach involves:

- Step 1: Reacting 6-chloropurine with a valine side chain under basic conditions (e.g., K₂CO₃ in DMF) to substitute the chlorine atom at position 6 .

- Step 2: Optimize reaction efficiency by controlling temperature (60–80°C) and using coupling agents like Pd(PPh₃)₄ for Suzuki-Miyaura reactions if cross-coupling is required .

- Validation: Monitor reaction progress via TLC or HPLC. Confirm purity using column chromatography (EtOAc/hexane gradients) .

How can X-ray crystallography resolve the structural ambiguities of this compound?

Level: Basic

Methodological Answer:

- Data Collection: Use high-resolution single-crystal X-ray diffraction. For small molecules, employ Cu-Kα or Mo-Kα radiation.

- Refinement: Apply SHELXL for structure refinement, which handles twinning and disorder common in purine derivatives .

- Visualization: Generate ORTEP diagrams via ORTEP-3 to illustrate bond lengths, angles, and torsional conformations of the valine side chain .

- Validation: Cross-check crystallographic data with computational models (e.g., DFT) to confirm electronic density maps .

What experimental strategies mitigate contradictory data in the biological activity of this compound analogs?

Level: Advanced

Methodological Answer:

- Hypothesis Testing: Design dose-response assays (e.g., kinase inhibition or antiviral activity) with positive/negative controls to validate reproducibility .

- Structural-Activity Relationship (SAR): Compare analogs (e.g., benzyl-, isopropyl-, or heptyl-substituted purines) to isolate the valine moiety’s contribution .

- Data Reconciliation: Use statistical tools (e.g., ANOVA) to analyze outliers. Replicate experiments under standardized conditions (pH, temperature) .

How can computational methods predict the binding affinity of this compound to enzymatic targets?

Level: Advanced

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between this compound and target proteins (e.g., kinases). Base protein structures on PDB entries of similar purine complexes .

- MD Simulations: Perform molecular dynamics (GROMACS/AMBER) to assess stability of the ligand-protein complex over 100+ ns trajectories.

- Validation: Cross-reference computational results with experimental IC₅₀ values from enzymatic assays .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Level: Intermediate

Methodological Answer:

- Liquid-Liquid Extraction: Separate polar impurities using dichloromethane/water partitions.

- Chromatography: Employ flash column chromatography (silica gel, EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .

- Crystallization: Optimize solvent systems (e.g., ethanol/water) for recrystallization to enhance purity >98% .

How should researchers address low yields in the alkylation step during this compound synthesis?

Level: Advanced

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., TBAB) to improve coupling efficiency .

- Side-Chain Protection: Use Boc-protected valine to reduce steric hindrance during alkylation, followed by deprotection with TFA .